molecular formula C8H15N3 B6233021 1-methyl-4-(2-methylpropyl)-1H-pyrazol-3-amine CAS No. 1784479-35-1

1-methyl-4-(2-methylpropyl)-1H-pyrazol-3-amine

Cat. No.: B6233021
CAS No.: 1784479-35-1
M. Wt: 153.22 g/mol
InChI Key: YVTCLAIGFVJUHG-UHFFFAOYSA-N
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Description

1-methyl-4-(2-methylpropyl)-1H-pyrazol-3-amine is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by a methyl group at the first position, an isobutyl group at the fourth position, and an amine group at the third position of the pyrazole ring. Pyrazole derivatives have gained significant attention due to their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-(2-methylpropyl)-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the condensation of 1,3-diketones with hydrazines. For this compound, the starting materials could include 1-methyl-3-oxobutane and 2-methylpropylhydrazine. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-(2-methylpropyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazoles, while substitution reactions can produce a variety of alkyl or acyl derivatives.

Scientific Research Applications

1-methyl-4-(2-methylpropyl)-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-methyl-4-(2-methylpropyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-3-(2-methylpropyl)-1H-pyrazol-5-amine
  • 1-methyl-4-(2-methylpropyl)-1H-pyrazol-5-amine
  • 1-methyl-4-(2-methylpropyl)-1H-pyrazol-3-ol

Uniqueness

1-methyl-4-(2-methylpropyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

1784479-35-1

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

1-methyl-4-(2-methylpropyl)pyrazol-3-amine

InChI

InChI=1S/C8H15N3/c1-6(2)4-7-5-11(3)10-8(7)9/h5-6H,4H2,1-3H3,(H2,9,10)

InChI Key

YVTCLAIGFVJUHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CN(N=C1N)C

Purity

95

Origin of Product

United States

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